methanone CAS No. 1251561-87-1](/img/structure/B2484896.png)
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a part of a class of compounds with various synthetic routes and potential applications in scientific research. This analysis delves into the synthesis, molecular structure, chemical reactions, and properties of this compound, excluding any drug use, dosage, or side effect information.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting from basic aromatic or halogenated compounds. For instance, compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone demonstrate structural characterization as side products in the synthesis of benzothiazinones, indicating the complexity and specificity of reactions involved in producing such compounds (Eckhardt et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized using techniques like X-ray diffraction, revealing detailed geometrical configurations. For instance, synthesis and structural exploration of novel bioactive heterocycles have been conducted to understand their molecular framework and potential interactions (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including substitution reactions, demonstrating a wide range of chemical behaviors. For example, the synthesis of specific compounds involves substitution reactions that lead to the formation of compounds with defined chemical structures (Karthik et al., 2021).
Physical Properties Analysis
Physical properties such as thermal stability, optical behavior, and crystal structure are crucial for understanding the compound's behavior under different conditions. Detailed thermal, optical, etching, and structural studies, along with theoretical calculations, provide insights into the stability and physical characteristics of these compounds (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, interaction with other molecules, and potential applications, are derived from their molecular structure and synthesis pathways. For example, studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate compounds explore their physicochemical properties and theoretical aspects to understand their reactivity and applications (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- The compound's structural characterization is essential in research, especially in the field of drug synthesis and design. Eckhardt et al. (2020) reported the structural characterization of a similar compound, providing insight into its molecular structure, which is crucial for understanding its interaction with biological targets (Eckhardt et al., 2020).
- Synthesis and structural exploration of related compounds, as conducted by Prasad et al. (2018), help in understanding the chemical properties and potential applications in scientific research (Prasad et al., 2018).
Biological and Pharmacological Activity
- Aryloxyethylamine derivatives, including compounds structurally similar to the one , have been evaluated for neuroprotective activities, as reported by Zhong et al. (2020). This highlights the potential therapeutic applications of these compounds in neuroprotection and treatment of neurological conditions (Zhong et al., 2020).
- Antimicrobial activity has been a significant area of research for similar compounds. Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating their potential in combating microbial infections (Sathe et al., 2011).
Crystallographic and Computational Studies
- Crystallographic and computational studies, as carried out by Preet et al. (2015), provide deeper insight into the molecular geometry and electronic properties of similar compounds, which are crucial for their potential application in drug design and material sciences (Preet et al., 2015).
Radiochemical Applications
- Blanckaert et al. (2005) conducted studies on the synthesis and in vivo evaluation of radiolabeled compounds structurally related to the compound , indicating the potential use of such compounds in medical imaging and diagnostic procedures (Blanckaert et al., 2005).
Propiedades
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAOIBPJWXXQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

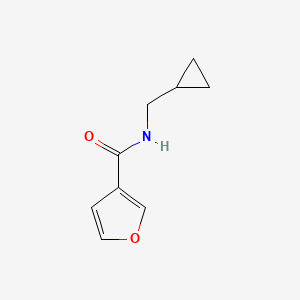
![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)
![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)
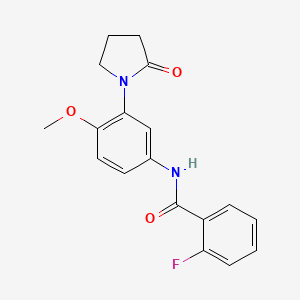
![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
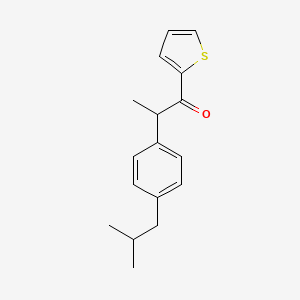
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)
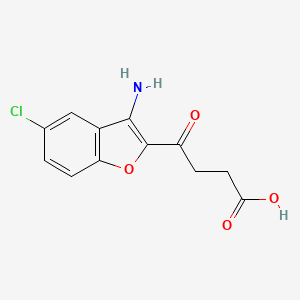
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)
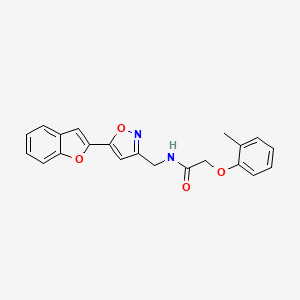
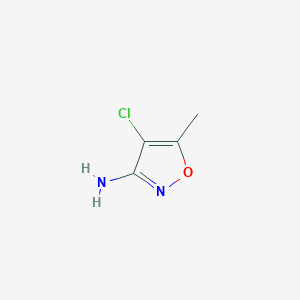

![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2484836.png)